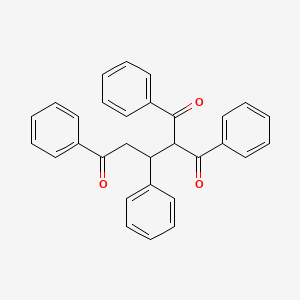
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- is a complex organic compound with the molecular formula C23H20O2. It is also known as 1,3,5-triphenyl-1,5-pentanedione. This compound is characterized by the presence of three phenyl groups and two carbonyl groups, making it a diketone. The compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- can be synthesized through several methods. One common method involves the addition of α-hydroxy- or α-acetoxyacetophenone to chalcone. The reaction typically takes place in the presence of a base, such as sodium hydroxide, and under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Mécanisme D'action
The mechanism of action of 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- involves its interaction with various molecular targets. The compound’s diketone groups can form hydrogen bonds and interact with nucleophiles, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triphenyl-2-methylidene-1,5-pentanedione: Similar structure but with a methylidene group.
1,3,5-Triphenyl-1,5-pentanedione: Lacks the benzoyl group present in 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl-.
Uniqueness
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
21225-52-5 |
|---|---|
Formule moléculaire |
C30H24O3 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2-benzoyl-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C30H24O3/c31-27(23-15-7-2-8-16-23)21-26(22-13-5-1-6-14-22)28(29(32)24-17-9-3-10-18-24)30(33)25-19-11-4-12-20-25/h1-20,26,28H,21H2 |
Clé InChI |
ZFEHTAPXSQRSPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


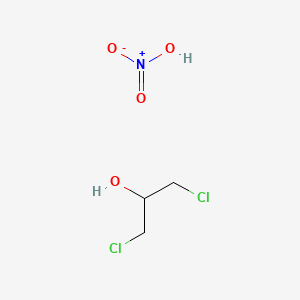
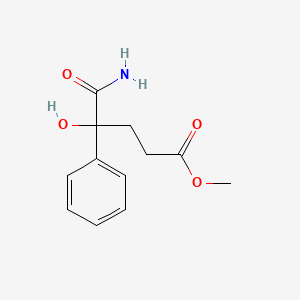
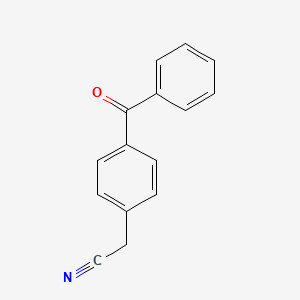




![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
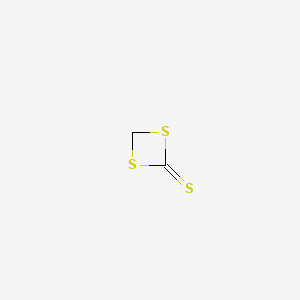
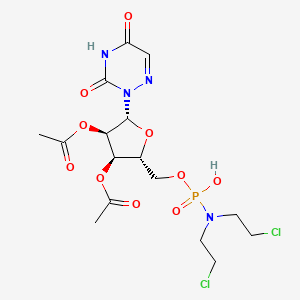
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
